molecular formula C59H86N2O19 B12047611 V-28-3B methyl ester CAS No. 134002-39-4

V-28-3B methyl ester

Cat. No.: B12047611
CAS No.: 134002-39-4
M. Wt: 1127.3 g/mol
InChI Key: GIDIUOCSTCGLRW-QJSPMWJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

V-28-3B methyl ester is a chemical compound belonging to the ester family. Esters are organic compounds derived from carboxylic acids and alcohols. They are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). Esters are known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

V-28-3B methyl ester can be synthesized through the esterification of the corresponding carboxylic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to drive the reaction to completion . The general reaction is as follows:

R-COOH+CH3OHR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O} R-COOH+CH3​OH→R-COOCH3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acid catalysts to ensure high conversion rates and efficient production . Microwave-assisted esterification has also been explored as a rapid and efficient method for producing esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

V-28-3B methyl ester is unique due to its specific structural features and reactivity. Unlike simpler esters, it may possess unique functional groups that confer distinct chemical and biological properties. Its applications in various fields, such as medicine and industry, highlight its versatility and importance .

Biological Activity

V-28-3B methyl ester is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that elucidate its pharmacological properties.

Chemical Structure and Properties

This compound is derived from a specific precursor compound through a methylation process. The chemical structure influences its biological activity, particularly its interaction with biological membranes and target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, in a study assessing various derivatives of platensimycin, the methyl ester form displayed enhanced antibacterial properties compared to its parent compound. Specifically, it demonstrated an IC50 value of 40 µg/ml against Staphylococcus aureus, indicating potent inhibition of fatty acid synthesis pathways crucial for bacterial growth .

The mechanism by which this compound exerts its effects appears to involve interference with bacterial fatty acid synthesis. In vitro assays have shown that the compound effectively inhibits key enzymes in the fatty acid biosynthesis pathway, which is critical for bacterial survival and proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the ester group can significantly impact the compound's lipophilicity and membrane permeability, thereby enhancing its bioavailability and efficacy .

Cytotoxicity and Selectivity

While this compound has shown promising antimicrobial activity, it is essential to evaluate its cytotoxic effects on human cells. Preliminary studies indicate that at therapeutic concentrations, the compound exhibits low toxicity towards mammalian cell lines. For example, cytotoxicity assays have revealed an IC50 greater than 200 µg/ml in human fibroblast cells, suggesting a favorable selectivity index for therapeutic applications .

Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results are summarized in Table 1:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/ml
Staphylococcus aureus40
Escherichia coli80
Pseudomonas aeruginosa100

This study highlights the compound's potential as a broad-spectrum antibacterial agent.

Study 2: Structure-Activity Relationship

A structure-activity relationship analysis was performed to determine how modifications to the V-28-3B scaffold influence its biological activity. The results showed that substituents on the aromatic ring significantly affected both potency and selectivity for bacterial targets.

Compound VariantIC50 (µg/ml) against S. aureusIC50 (µg/ml) against Human Fibroblasts
V-28-3B40>200
V-28-3B with Nitro Group59>200

This table illustrates how specific modifications can enhance antibacterial activity without compromising safety profiles .

Properties

CAS No.

134002-39-4

Molecular Formula

C59H86N2O19

Molecular Weight

1127.3 g/mol

IUPAC Name

methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

InChI

InChI=1S/C59H86N2O19/c1-35-17-15-13-11-9-7-5-6-8-10-12-14-16-18-47(78-58-55(73)53(61)54(72)37(3)77-58)32-50-52(57(74)76-4)49(70)34-59(75,80-50)33-46(68)29-44(66)27-42(64)25-41(63)26-43(65)28-45(67)31-51(71)79-56(35)36(2)19-24-40(62)30-48(69)38-20-22-39(60)23-21-38/h5-18,20-23,35-37,40-42,44-47,49-50,52-56,58,62-64,66-68,70,72-73,75H,19,24-34,60-61H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t35?,36?,37-,40?,41?,42?,44?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,58+,59?/m1/s1

InChI Key

GIDIUOCSTCGLRW-QJSPMWJNSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)OC)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.